(R)-(+)-2-AMINO-4-METHYL-1,1-DIPHENYL-1-PENTANOL
(R)-(+)-2-AMINO-4-METHYL-1,1-DIPHENYL-1-PENTANOL
Brand Name:
Vulcanchem
CAS No.:
161832-74-2
VCID:
VC0069366
InChI:
InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
SMILES:
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Molecular Formula:
C18H23NO
Molecular Weight:
269.4 g/mol
(R)-(+)-2-AMINO-4-METHYL-1,1-DIPHENYL-1-PENTANOL
CAS No.: 161832-74-2
Main Products
VCID: VC0069366
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol
CAS No. | 161832-74-2 |
---|---|
Product Name | (R)-(+)-2-AMINO-4-METHYL-1,1-DIPHENYL-1-PENTANOL |
Molecular Formula | C18H23NO |
Molecular Weight | 269.4 g/mol |
IUPAC Name | (2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol |
Standard InChI | InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1 |
Standard InChIKey | XECSMDWXBMBRDE-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
SMILES | CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
Canonical SMILES | CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N |
PubChem Compound | 16217135 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume